N-(3-acetylphenyl)morpholine-4-carboxamide
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Description
“N-(3-acetylphenyl)morpholine-4-carboxamide” is a chemical compound with the CAS Number: 341021-30-5 . It has a molecular weight of 248.28 .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)morpholine-4-carboxamide” can be represented by the InChI code: 1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) . This indicates that the molecule consists of a morpholine ring attached to a carboxamide group and a 3-acetylphenyl group.Physical And Chemical Properties Analysis
“N-(3-acetylphenyl)morpholine-4-carboxamide” has a molecular weight of 248.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthetic Methods and Chemical Properties
N-(3-acetylphenyl)morpholine-4-carboxamide is a chemical compound that plays a crucial role in synthetic organic chemistry, serving as an intermediate in the synthesis of various heterocyclic compounds. The versatility of this compound is demonstrated through its use in the synthesis of morpholine derivatives, which have shown inhibitory activity against tumor necrosis factor alpha and nitric oxide, highlighting its potential in medical research and pharmacology. For instance, a rapid and green synthetic method has been established for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, demonstrating the compound's utility in creating molecules with significant biological activities (Lei et al., 2017).
Pharmacological and Biological Activities
Research has explored the biological activities of morpholine derivatives, including their potential as enzyme inhibitors. Specifically, thiophene-based heterocyclic compounds, including those incorporating morpholine moieties, have been evaluated for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies have identified compounds with significant enzyme inhibitory activities, suggesting the therapeutic potential of morpholine derivatives in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).
Material Science Applications
The compound also finds applications in material science, such as in the development of corrosion inhibitors for mild steel in acidic media. Studies have shown that morpholine and piperazine based carboxamide derivatives can significantly reduce corrosion rates, indicating their potential use in industrial applications to extend the lifespan of metal structures and components (Nnaji et al., 2017).
Antiproliferative Activities
In the realm of cancer research, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cell lines. These studies have identified compounds with significant anti-mitogenic activity, suggesting the role of morpholine derivatives in developing new anticancer therapies (Al‐Ghorbani et al., 2017).
Antioxidant and Antinociceptive Activities
Further, novel phenoxy acetyl carboxamides have been synthesized and evaluated for their antioxidant and antinociceptive activities. These studies highlight the potential of morpholine derivatives in developing treatments for oxidative stress-related diseases and pain management, showcasing the broad spectrum of pharmacological activities associated with these compounds (Manjusha et al., 2022).
properties
IUPAC Name |
N-(3-acetylphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGXIIHWJXKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)morpholine-4-carboxamide |
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